N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10813776
InChI: InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
SMILES: CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC10813776

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
IUPAC Name N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
Standard InChI Key GKJWBNOVDSTCGG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Molecular Properties

N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide features a molecular formula of C₁₆H₁₈N₂O₄S and a molecular weight of 358.4 g/mol. The core structure consists of:

  • A phenylacetamide backbone with a sulfamoyl (-SO₂NH-) bridge.

  • A 2-methoxy-5-methylphenyl group attached to the sulfamoyl nitrogen.

The methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 5-positions of the aromatic ring introduce steric and electronic effects that influence the compound’s reactivity and intermolecular interactions . Crystallographic studies of related sulfonamides reveal twisted conformations to minimize steric strain between substituents, a feature likely shared by this compound .

Table 1: Comparative Molecular Data for Analogous Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-{4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₅N₃O₆S365.4-NO₂ at 5-position
N-{5-[(4-Chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamideC₁₇H₁₈ClN₂O₄S397.9-Cl, -OCH₂CH₃ substituents
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide C₁₆H₁₈N₂O₄S334.4-OCH₃ benzyl group

Synthesis and Reactivity

Synthetic Routes

The synthesis of N-{4-[(2-Methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide likely follows a multi-step protocol analogous to related sulfonamides :

  • Sulfonamide Formation: Reacting 4-acetamidobenzenesulfonyl chloride with 2-methoxy-5-methylaniline in the presence of a base (e.g., pyridine or triethylamine) yields the intermediate N-(2-methoxy-5-methylphenyl)-4-acetamidobenzenesulfonamide.

  • Acetylation: Treating the intermediate with acetyl chloride under basic conditions introduces the acetamide group, finalizing the target compound .

Key Reaction Conditions:

  • Temperature: 0–5°C for sulfonylation to prevent side reactions.

  • Solvents: Dichloromethane or tetrahydrofuran for optimal solubility .

Reactivity and Derivatives

The sulfonamide nitrogen and acetamide groups serve as sites for further functionalization:

  • Nucleophilic Substitution: Alkylation or acylation at the sulfonamide nitrogen can generate derivatives with modified biological activity.

  • Hydrolysis: Acidic or basic conditions hydrolyze the acetamide to a carboxylic acid, altering solubility and reactivity.

Physicochemical Properties

While experimental data for the exact compound is scarce, predictions based on analogs suggest:

  • Solubility: Low water solubility due to hydrophobic aromatic rings; soluble in polar aprotic solvents (e.g., DMSO) .

  • Melting Point: Estimated 180–200°C, consistent with crystalline sulfonamides .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from moderate yields (~50–60%). Catalytic methods or flow chemistry could improve efficiency.

  • Biological Screening: Prioritize in vitro assays to evaluate antimicrobial and anticancer potential .

  • Crystallographic Studies: Resolve the compound’s crystal structure to guide structure-activity relationship (SAR) studies .

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